3X FLAG peptide TFA

Description

Structure

2D Structure

Properties

Molecular Formula |

C122H170F3N31O51S |

|---|---|

Molecular Weight |

2975.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C120H169N31O49S.C2HF3O2/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3;3-2(4,5)1(6)7/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200);(H,6,7)/t56-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,98-;/m0./s1 |

InChI Key |

GTFCLKXQJOUAAB-XMLADREXSA-N |

sequence |

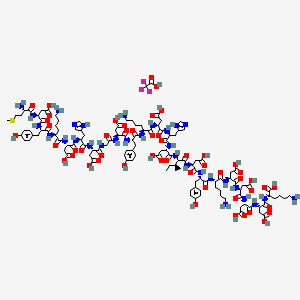

One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3X FLAG Peptide TFA Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3X FLAG peptide system is a cornerstone technology in protein biochemistry, enabling the highly specific and efficient capture, purification, and detection of recombinant proteins. This guide provides a comprehensive overview of the 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, its biochemical properties, and its application in advanced research, particularly in the elucidation of protein-protein interactions within critical signaling pathways. The 3X FLAG tag, a synthetic epitope composed of three tandem repeats of the FLAG sequence (DYKDDDDK), offers enhanced binding affinity to anti-FLAG antibodies, making it an invaluable tool for immunoprecipitation and subsequent analysis of protein complexes. The TFA salt is a common counter-ion resulting from the peptide synthesis and purification process.

Core Concepts and Chemical Properties

The 3X FLAG peptide is a synthetic 23-amino acid polypeptide. The TFA salt form arises from the use of trifluoroacetic acid during the solid-phase synthesis and subsequent purification by high-performance liquid chromatography (HPLC) of the peptide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the 3X FLAG peptide TFA salt, providing researchers with essential information for experimental design and execution.

| Property | Value | Source(s) |

| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [1] |

| Molecular Weight | ~2861.87 - 2975.84 g/mol | [1][2] |

| Purity (by HPLC) | ≥95% to >99% | [1] |

| Dissociation Constant (Kd) of FLAG tag to Anti-FLAG Antibody | 100 nM | [3] |

| Typical Protein Yield per mL of Anti-FLAG Affinity Resin | 0.6 - 1 mg/mL |

Note: The exact molecular weight can vary slightly between suppliers due to different salt forms and modifications.

Experimental Protocols

Detailed methodologies for the effective use of this compound salt in immunoprecipitation and competitive elution are provided below. These protocols are synthesized from multiple sources to ensure robustness and reproducibility.

Immunoprecipitation of 3X FLAG-Tagged Proteins

This protocol outlines the steps for capturing a 3X FLAG-tagged protein of interest from a cell lysate.

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG M2 Affinity Gel (e.g., agarose (B213101) beads)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

-

Binding to Anti-FLAG Affinity Gel:

-

Equilibrate the required volume of Anti-FLAG M2 Affinity Gel by washing it three times with ice-cold Lysis Buffer.

-

Add the clarified cell lysate to the equilibrated affinity gel.

-

Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C to allow for efficient binding of the 3X FLAG-tagged protein.

-

-

Washing:

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant (flow-through).

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them by centrifugation.

-

Competitive Elution with this compound Salt

This protocol describes the gentle elution of the captured 3X FLAG-tagged protein using the 3X FLAG peptide.

Materials:

-

Immunoprecipitated 3X FLAG-tagged protein bound to Anti-FLAG Affinity Gel (from the previous protocol)

-

This compound Salt

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

Microcentrifuge tubes

Procedure:

-

Preparation of 3X FLAG Peptide Solution:

-

Prepare a stock solution of this compound salt at 5 mg/mL in Elution Buffer.

-

Prepare a working solution by diluting the stock solution to a final concentration of 100-200 µg/mL in Elution Buffer.

-

-

Elution:

-

After the final wash of the immunoprecipitation, remove all supernatant.

-

Add 1-2 bead volumes of the 3X FLAG peptide working solution to the affinity gel.

-

Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully collect the supernatant containing the eluted protein.

-

For increased yield, a second elution can be performed by adding another volume of the 3X FLAG peptide working solution and repeating the incubation and collection steps.

-

Application in Signaling Pathway Analysis

The 3X FLAG system is instrumental in dissecting complex signaling networks by enabling the isolation of specific protein complexes for subsequent analysis by mass spectrometry or Western blotting. Below are examples of its application in key signaling pathways, accompanied by illustrative diagrams.

Experimental Workflow for Protein-Protein Interaction Studies

The following diagram illustrates a typical workflow for identifying protein-protein interactions using 3X FLAG immunoprecipitation.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. The 3X FLAG system has been employed to study the interactions of key mediators in this pathway, such as the TGF-β-activated kinase 1 (TAK1). For instance, immunoprecipitation of 3X FLAG-tagged TAK1 can be used to identify its interacting partners, providing insights into the downstream signaling events.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. The E3 ubiquitin ligase TRAF6 is a key component of this pathway. By using a 3X FLAG-tagged TRAF6, researchers can isolate TRAF6-containing protein complexes to identify novel regulators and substrates.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. MKK3 and MKK6 are upstream kinases that phosphorylate and activate p38 MAPK. Using 3X FLAG-tagged MKK3, for example, allows for the identification of its specific substrates and regulatory proteins, further clarifying the intricate regulation of the stress response.

Conclusion

The this compound salt is a powerful and versatile reagent for the affinity purification and analysis of recombinant proteins. Its high purity, well-defined chemical properties, and the enhanced binding affinity of the 3X FLAG tag make it an optimal choice for demanding applications such as the study of protein-protein interactions in complex biological systems. The detailed protocols and illustrative examples provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this technology into their workflows, ultimately accelerating discoveries in cellular biology and therapeutic development.

References

- 1. 3X FLAG Peptide for Elution [engibody.com]

- 2. researchgate.net [researchgate.net]

- 3. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

The 3X FLAG Peptide: A Comprehensive Technical Guide for Researchers

The 3X FLAG tag is a powerful and widely utilized tool in molecular biology, enabling the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, composed of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and versatility in a variety of applications. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed understanding of the 3X FLAG peptide's sequence, structure, and its practical application in common laboratory techniques.

Core Properties of the 3X FLAG Peptide

The 3X FLAG peptide is a short, hydrophilic amino acid sequence that is genetically fused to a protein of interest. Its small size and hydrophilic nature minimize the potential for interference with the native structure and function of the fusion protein.[1][2]

Amino Acid Sequence and Structure

The most commonly cited amino acid sequence for the 3X FLAG peptide is a 22 or 23-residue peptide.[2][3][4] While minor variations exist between suppliers, a representative sequence is:

N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C [4]

This sequence consists of three tandem repeats of the core FLAG epitope (DYKDDDDK), with linkers between them.[3][5] The C-terminal end of the tag contains the recognition site for enterokinase, allowing for the enzymatic removal of the tag if required.[1][2]

Physicochemical Properties

The key physicochemical properties of the 3X FLAG peptide are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Amino Acid Residues | 22 or 23 | [2][3][4] |

| Molecular Weight | ~2.9 kDa (e.g., 2861.87 Da) | [6][7] |

| Isoelectric Point (pI) | Highly acidic (calculated) | |

| Nature | Hydrophilic | [1][2][3] |

| Enterokinase Cleavage Site | Asp-Asp-Asp-Asp-Lys | [1][2] |

Experimental Applications and Protocols

The 3X FLAG tag is a versatile tool for a range of applications, primarily centered around the specific recognition by anti-FLAG antibodies. This enables highly selective capture and detection of the tagged protein from complex biological mixtures.

Affinity Purification of 3X FLAG-Tagged Proteins

Affinity purification is a primary application of the 3X FLAG system, allowing for the isolation of highly pure protein from cell lysates or other biological samples. The general workflow involves the binding of the 3X FLAG-tagged protein to an anti-FLAG antibody immobilized on a solid support (e.g., agarose (B213101) or magnetic beads), followed by washing and elution.

Experimental Workflow for Affinity Purification

Caption: General workflow for the affinity purification of a 3X FLAG-tagged protein.

Detailed Protocol for Affinity Purification:

This protocol provides a general guideline for the affinity purification of a 3X FLAG-tagged protein using anti-FLAG M2 affinity gel. Optimization may be required for specific proteins and expression systems.

Materials:

-

Cell lysate containing the 3X FLAG-tagged protein

-

ANTI-FLAG® M2 Affinity Gel

-

Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Wash Buffer: TBS

-

Elution Buffer:

Procedure:

-

Preparation of Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required amount of slurry to a column or microcentrifuge tube. Equilibrate the resin by washing with 3-5 column volumes of TBS.

-

Binding: Load the clarified cell lysate onto the equilibrated affinity gel. Incubate for 1-4 hours at 4°C with gentle agitation to allow for binding of the 3X FLAG-tagged protein.

-

Washing: Wash the resin extensively with 10-20 column volumes of TBS to remove unbound proteins.

-

Elution:

-

Peptide Elution: Add 1-5 column volumes of the 3X FLAG peptide elution buffer to the resin. Incubate for 30 minutes at 4°C with gentle shaking.[3] Collect the eluate. Repeat for a total of 2-3 elutions. This method is considered the most efficient for eluting under native conditions.[3]

-

Acidic Elution: Add 1-5 column volumes of the acidic elution buffer. Collect the eluate immediately and neutralize with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0). This method is fast but may denature the protein.[3]

-

Quantitative Data on Elution:

| Elution Method | Concentration | Incubation Time | Temperature | Notes |

| 3X FLAG Peptide | 100-150 µg/mL | 30 min | 4°C | Most efficient native elution.[3] |

| 0.1 M Glycine-HCl | pH 3.5 | Immediate | Room Temp | Fast, but denaturing.[3] |

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture, while co-immunoprecipitation is a powerful technique to identify protein-protein interactions. The 3X FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.

Logical Relationship for Co-Immunoprecipitation

Caption: Logical flow of a Co-Immunoprecipitation experiment to identify protein interactions.

Detailed Protocol for Immunoprecipitation:

-

Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the cell lysate with non-specific IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add anti-FLAG antibody or anti-FLAG affinity gel to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific proteins.

-

Elution:

-

For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

-

For functional assays, elute the protein complex using the 3X FLAG peptide as described in the affinity purification protocol.

-

Western Blotting

Western blotting is a standard technique for detecting the presence and relative abundance of a specific protein. The 3X FLAG tag provides a highly specific epitope for detection with anti-FLAG antibodies, often resulting in cleaner blots with lower background compared to antibodies against native proteins. The 3xFLAG system can enhance detection sensitivity by up to 200 times compared to other systems.[2]

Detailed Protocol for Western Blotting:

-

SDS-PAGE: Separate proteins from cell lysates or purified fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary anti-FLAG antibody (e.g., ANTI-FLAG® M2 monoclonal antibody) at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 5.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Summary and Conclusion

The 3X FLAG peptide is an invaluable tool for protein analysis, offering high sensitivity and specificity for a range of applications. Its well-defined sequence and physicochemical properties, combined with the availability of high-affinity monoclonal antibodies, make it a reliable choice for affinity purification, immunoprecipitation, and Western blotting. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize the 3X FLAG system in their experimental workflows. By understanding the core principles and methodologies, scientists can leverage the power of the 3X FLAG tag to advance their research in protein function, interaction, and regulation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 超高感度検出のための3xFLAG®システム発現ベクター [sigmaaldrich.com]

- 3. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]

- 4. static.igem.org [static.igem.org]

- 5. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]

- 6. yorku.ca [yorku.ca]

- 7. researchgate.net [researchgate.net]

- 8. research.fredhutch.org [research.fredhutch.org]

The Pivotal Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA), a powerful organic acid, is an indispensable reagent in solid-phase peptide synthesis (SPPS). Its primary functions are to cleave the newly synthesized peptide from the solid support resin and to remove acid-labile protecting groups from the amino acid side chains. This guide provides an in-depth technical overview of the critical functions of TFA in peptide synthesis, detailing its mechanisms of action, optimized protocols, and the crucial role of scavengers in ensuring high peptide purity and yield.

Core Functions of Trifluoroacetic Acid in Peptide Synthesis

TFA's utility in peptide synthesis stems from its strong acidity (pKa ≈ 0.23), high volatility, and miscibility with water and most organic solvents.[1] These properties make it highly effective for two main purposes:

-

Cleavage: TFA is used to break the bond linking the C-terminus of the completed peptide chain to the solid-phase resin.[2][3] This releases the peptide into solution. The specific linkage is designed to be stable throughout the synthesis cycles but labile to strong acid treatment at the final step.

-

Deprotection: During SPPS, the side chains of many amino acids are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf) to prevent unwanted side reactions.[2][4] TFA efficiently removes these protecting groups, yielding the final, deprotected peptide.

The Cleavage and Deprotection Mechanism

The cleavage of the peptide from the resin and the removal of side-chain protecting groups are acid-catalyzed reactions. The strong acidity of TFA facilitates the protonation of the ester or amide linkage to the resin and the protecting groups, initiating their cleavage.

References

The Impact of Trifluoroacetic Acid on the Molecular Weight of 3X FLAG Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of the 3X FLAG peptide when complexed with trifluoroacetic acid (TFA). TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. Its presence can significantly impact the observed molecular weight of the peptide, a critical parameter in various research and drug development applications. This guide will detail the chemical interactions between the 3X FLAG peptide and TFA, provide precise molecular weight calculations, and outline experimental protocols for accurate mass determination.

Understanding the Interaction: 3X FLAG Peptide and TFA

The 3X FLAG peptide is a synthetic epitope tag with the amino acid sequence N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C[1]. During purification by RP-HPLC, TFA is often used in the mobile phase. As a strong acid, TFA protonates the basic residues within the peptide, including the N-terminal amine group and the side chains of lysine (B10760008) (Lys) and histidine (His) residues. The resulting positively charged peptide then forms an ionic association with the trifluoroacetate (B77799) anion (CF₃COO⁻).

The number of TFA molecules that associate with a single 3X FLAG peptide molecule is determined by the number of basic residues in its sequence. The 3X FLAG peptide contains:

-

Four Lysine (K) residues

-

Two Histidine (H) residues

-

One N-terminal Methionine (M), which has a free amino group.

Therefore, a single 3X FLAG peptide can associate with up to seven molecules of TFA.

Quantitative Data Summary

The following table summarizes the molecular weights of the 3X FLAG peptide, trifluoroacetic acid, the trifluoroacetate anion, and the calculated molecular weight of the 3X FLAG peptide-TFA salt.

| Component | Chemical Formula | Molecular Weight (Da) | Source(s) |

| 3X FLAG Peptide | C₁₂₀H₁₆₉N₃₁O₄₉S | 2861.87 | [2] |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | [3] |

| Trifluoroacetate Anion | C₂F₃O₂⁻ | 113.016 | [2] |

| 3X FLAG Peptide with 7 TFA molecules | C₁₂₀H₁₆₉N₃₁O₄₉S · 7(C₂HF₃O₂) | 3659.98 | Calculated |

Note: The calculated molecular weight of the 3X FLAG Peptide with 7 TFA molecules is determined by the formula: Molecular Weight of Peptide + (Number of Basic Residues × Molecular Weight of TFA).

Experimental Protocols

Accurate determination of the molecular weight of a peptide-TFA salt is crucial. Mass spectrometry is the primary analytical technique for this purpose. Below is a general protocol for sample preparation and analysis.

Protocol: Mass Spectrometry Analysis of 3X FLAG Peptide with TFA

1. Sample Preparation:

-

Dissolution: Dissolve the lyophilized 3X FLAG peptide (TFA salt) in a suitable solvent. A common solvent mixture is 50:50 (v/v) acetonitrile (B52724) (ACN) and deionized water with 0.1% formic acid. The addition of formic acid helps to improve ionization efficiency in the mass spectrometer.

-

Concentration: The typical sample concentration for direct infusion mass spectrometry is in the range of 1-10 pmol/µL.

2. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

-

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides.

-

Mode: Operate the mass spectrometer in positive ion mode to detect the protonated peptide.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the 3X FLAG peptide with multiple charges, this range could be, for example, m/z 500-2000.

-

Data Analysis: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.). Deconvolution software can be used to determine the neutral molecular weight of the peptide-TFA complex.

Note on TFA in Mass Spectrometry: While TFA is excellent for chromatography, it can cause ion suppression in ESI-MS[4]. If sensitivity is an issue, it is advisable to perform a buffer exchange to replace TFA with a more MS-friendly acid like formic acid prior to analysis. However, for the purpose of determining the molecular weight of the TFA salt, analysis should be performed on the sample as is.

Visualizations

Logical Relationship: 3X FLAG Peptide and TFA Salt Formation

The following diagram illustrates the ionic interaction between the basic residues of the 3X FLAG peptide and trifluoroacetate anions.

Experimental Workflow: Molecular Weight Determination

This diagram outlines the typical workflow for determining the molecular weight of the 3X FLAG peptide with associated TFA.

References

A Deep Dive into 3X FLAG Tag Protein Purification: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3X FLAG tag system is a cornerstone of protein biochemistry, offering a highly specific and efficient method for the purification, detection, and immunoprecipitation of recombinant proteins. This guide delves into the core principles of 3X FLAG tag protein purification, providing detailed experimental methodologies and quantitative data to empower researchers in their scientific endeavors.

The Core Principle: High-Affinity Interaction

The 3X FLAG purification system is predicated on the specific, high-affinity interaction between the 3X FLAG epitope tag and the anti-FLAG M2 monoclonal antibody.[1][2][3] This interaction is the foundation of the system's specificity, allowing for the isolation of a target protein from a complex mixture like a cell lysate with minimal non-specific binding.[2][4]

The 3X FLAG tag is a synthetic peptide consisting of 22-23 amino acids, comprising three tandem repeats of the FLAG epitope (DYKDDDDK), often with linker sequences in between (e.g., MDYKDHDGDYKDHDIDYKDDDDK). This triple-tag configuration significantly enhances the avidity of the interaction with the M2 antibody compared to a single FLAG tag, leading to more robust binding and allowing for more stringent washing conditions. This increased affinity is particularly advantageous for purifying low-abundance proteins.

The interaction between the 3X FLAG tag and the M2 antibody is a non-covalent, reversible binding event. The hydrophilic nature of the FLAG peptide ensures that it is typically exposed on the surface of the fusion protein, making it readily accessible for antibody binding. The binding is primarily driven by electrostatic interactions between the negatively charged aspartic acid residues of the FLAG tag and positively charged residues in the antibody's binding pocket, supplemented by hydrogen bonds and van der Waals forces involving the tyrosine and lysine (B10760008) residues.

The Purification Workflow: A Step-by-Step Approach

The purification process for a 3X FLAG-tagged protein generally follows a consistent workflow involving cell lysis, binding to an anti-FLAG M2 antibody-conjugated resin, washing to remove contaminants, and finally, eluting the purified protein.

Figure 1: General workflow for 3X FLAG tag protein purification.

Quantitative Data Summary

The efficiency of 3X FLAG tag purification can be influenced by various factors including the expression level of the target protein, the specific resin used, and the elution method. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value/Range | Source(s) | Notes |

| 3X FLAG Peptide Sequence | Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys | 23 amino acid residues. | |

| Molecular Weight of 3X FLAG Peptide | ~2.86 kDa | ||

| Binding Capacity of Anti-FLAG M2 Resin | ~0.6 mg of FLAG fusion protein per 1 mL of packed magnetic beads | Varies between resin types (agarose vs. magnetic beads) and manufacturers. | |

| 3X FLAG Peptide Elution Concentration (Working) | 100 - 200 µg/mL | Higher concentrations (up to 0.5 mg/mL) have also been reported. | |

| 3X FLAG Peptide Elution Incubation Time | 20 - 30 minutes | Can be extended (e.g., overnight) for difficult-to-elute proteins. | |

| 3X FLAG Peptide Elution Incubation Temperature | 4°C or Room Temperature | Lower temperatures are recommended for sensitive proteins. | |

| Alternative Elution: Glycine Buffer | 0.1 M Glycine-HCl, pH 3.0-3.5 | Requires immediate neutralization of the eluate to preserve protein activity. | |

| Detection Sensitivity Enhancement (3X FLAG vs. 1X FLAG) | Up to 200-fold |

Detailed Experimental Protocols

A. Affinity Chromatography of a 3X FLAG-Tagged Protein

This protocol outlines the purification of a 3X FLAG-tagged protein from a cell lysate using anti-FLAG M2 affinity gel.

1. Preparation of Cell Lysate: a. Harvest cells expressing the 3X FLAG-tagged protein and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a suitable lysis buffer (e.g., TBS containing 1% Triton X-100 and protease inhibitors). The buffer should have a physiological ionic strength and neutral pH for optimal binding. c. Lyse the cells by sonication or other appropriate methods on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.

2. Equilibration of the Anti-FLAG M2 Affinity Gel: a. Gently resuspend the anti-FLAG M2 affinity gel to create a uniform slurry. b. Transfer the desired amount of resin to a chromatography column. c. Wash the resin with 3-5 column volumes of Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

3. Binding of the 3X FLAG-Tagged Protein: a. Load the clarified cell lysate onto the equilibrated column. This can be done via gravity flow. b. For improved binding efficiency, the flow-through can be re-applied to the column multiple times. c. Incubate the lysate with the resin for 1.5 hours to overnight at 4°C on a rotator to facilitate binding.

4. Washing: a. Wash the column with 10-20 column volumes of TBS to remove non-specifically bound proteins.

5. Elution:

Method 1: Competitive Elution with 3X FLAG Peptide (Native Conditions) a. Prepare a working solution of 3X FLAG peptide at a concentration of 100-200 µg/mL in TBS. b. Apply 1-5 column volumes of the 3X FLAG peptide solution to the column. c. Incubate for 20-30 minutes at 4°C. d. Collect the eluate in fractions. e. Repeat the elution step for higher yield.

Figure 2: Competitive elution of a 3X FLAG-tagged protein.

Method 2: Acidic Elution a. Apply 0.1 M glycine-HCl, pH 3.0-3.5, to the column. b. Collect the eluate immediately into a tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent protein denaturation.

6. Regeneration of the Column: a. To reuse the affinity gel, wash the column with several volumes of 0.1 M glycine-HCl, pH 3.5, followed by re-equilibration with TBS.

B. Immunoprecipitation (IP) of a 3X FLAG-Tagged Protein

This protocol is for the small-scale isolation of a 3X FLAG-tagged protein and its interacting partners.

1. Preparation of Cell Lysate: a. Follow the same procedure as for affinity chromatography (Section A, step 1).

2. Incubation with Anti-FLAG M2 Beads: a. Add a pre-determined amount of anti-FLAG M2 magnetic beads or agarose (B213101) slurry to the clarified lysate. b. Incubate the mixture for 2 hours to overnight at 4°C with gentle rotation.

3. Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Aspirate the supernatant. c. Wash the beads 3-4 times with ice-cold wash buffer (e.g., TBS).

4. Elution: a. Resuspend the washed beads in an elution buffer. b. For native elution: Use 3X FLAG peptide solution (150-200 µg/mL) and incubate for 30 minutes at 4°C. c. For denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes. Note that this will co-elute antibody fragments and the beads cannot be reused.

Signaling Pathways and Applications

The 3X FLAG tag system is widely used in studying various cellular processes, including signal transduction pathways. For instance, a researcher might express a FLAG-tagged kinase to pull down its substrates and interacting partners, thereby elucidating its role in a specific signaling cascade.

Figure 3: Use of 3X FLAG tag in studying a signaling pathway.

Conclusion

The 3X FLAG tag protein purification system remains a powerful and versatile tool in the molecular biologist's arsenal. Its high specificity, efficiency, and the option for native elution make it suitable for a wide range of applications, from routine protein purification to the sensitive analysis of protein-protein interactions. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage this technology to advance their scientific discoveries.

References

Understanding the Impact of TFA Counter-Ions on Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides. It provides a comprehensive overview of its origins, its effects on peptide chemistry and biological activity, and detailed methodologies for its removal and quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the presence of TFA in their peptide samples.

The Origin of TFA Counter-Ions in Synthetic Peptides

Trifluoroacetic acid is a ubiquitous reagent in solid-phase peptide synthesis (SPPS) and subsequent purification steps.[1][2] Its prevalence stems from its effectiveness in two key stages:

-

Peptide Cleavage: In the widely used Fmoc-based SPPS, TFA is the primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[1][2]

-

HPLC Purification: TFA is also a common ion-pairing agent added to the mobile phase during reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[3] It improves peak resolution and shape by forming ion pairs with the positively charged residues of the peptide.

During the final lyophilization step, while free TFA is largely removed, it remains electrostatically bound as a counter-ion to the positively charged functional groups on the peptide chain. These include the N-terminal amino group and the side chains of basic amino acids such as lysine, arginine, and histidine.

The Impact of Residual TFA on Peptides

The presence of residual TFA as a counter-ion can have significant and often detrimental effects on the physicochemical properties of peptides and their biological activity. These effects can compromise experimental results and the therapeutic potential of peptide-based drugs.

Physicochemical Alterations

-

Secondary Structure: TFA can influence the secondary structure of peptides. For instance, it has been observed to induce a slight increase in the helical structure of some peptides. This alteration of the peptide's conformation can affect its biological function.

-

Solubility and Aggregation: The formation of TFA salt complexes can alter the solubility of peptides in aqueous buffers and may promote aggregation, particularly for hydrophobic sequences.

-

Spectroscopic Interference: TFA exhibits a strong absorbance band around 1670 cm⁻¹ in infrared spectroscopy, which can overlap with the amide I band of peptides, complicating structural analysis.

Biological Consequences

Residual TFA can introduce significant variability and artifacts in biological assays. Its effects are concentration-dependent and can vary between different cell lines and assay systems.

-

Cytotoxicity: TFA can be cytotoxic at concentrations as low as the nanomolar range, inhibiting cell proliferation in some cases and promoting it in others. This can lead to false-positive or false-negative results in cell-based assays.

-

Enzymatic and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive enzymes. Furthermore, it can compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases and other enzymes.

-

Immunogenicity: TFA has been reported to have inflammatory effects and can influence the immunogenicity of peptides.

The following table summarizes the reported cytotoxic effects of TFA on various cell lines.

| Cell Line | TFA Concentration | Observed Effect | Reference |

| HUVEC | ~0.1 mM | Inhibition of cell proliferation | |

| Jurkat | ~5 mM | Significant toxicity | |

| Multiple (e.g., HeLa, HEK293) | >100 µM | General cytotoxic effects | |

| PC-12 | 1-5 mM | Dose-dependent cell death | |

| HaCaT | 0.14 - 22.65 µg/mL (IC50) | High cytotoxicity |

Methodologies for TFA Removal and Exchange

Given the potential for interference, the removal or exchange of TFA counter-ions is often a critical step for ensuring the accuracy of experimental results and the safety of peptide-based therapeutics. Several methods are available, with the choice depending on the peptide's properties and the desired final salt form.

Lyophilization with Hydrochloric Acid (HCl)

This is a widely used and effective method for exchanging TFA for chloride ions. The principle relies on the use of a stronger acid (HCl, pKa ≈ -7) to displace the weaker acid (TFA, pKa ≈ 0.23).

Experimental Protocol:

-

Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer at a concentration of approximately 1 mg/mL.

-

Acidification: Add a stock solution of HCl (e.g., 100 mM) to the peptide solution to achieve a final HCl concentration of 2-10 mM.

-

Equilibration: Allow the solution to stand at room temperature for at least one minute.

-

Freezing: Freeze the solution, preferably in liquid nitrogen or at -80°C.

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

-

Repetition: For complete exchange, repeat steps 1-5 at least two more times.

-

Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Ion-Exchange Chromatography

Anion-exchange chromatography is another effective method for replacing TFA with a more biologically compatible counter-ion like acetate (B1210297) or chloride.

Experimental Protocol:

-

Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

-

Counter-Ion Loading: Elute the column with a solution of the desired counter-ion (e.g., 1M sodium acetate).

-

Washing: Wash the column thoroughly with distilled water to remove excess salt.

-

Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.

-

Elution: Elute the column with distilled water. The peptide, now with the new counter-ion, will pass through while the TFA ions are retained by the resin.

-

Fraction Collection: Collect the fractions containing the peptide.

-

Lyophilization: Lyophilize the pooled peptide-containing fractions to obtain the final product as the new salt form.

Comparison of TFA Removal Methods

The efficiency of TFA removal can vary depending on the chosen method and the specific peptide sequence.

| Method | Principle | Advantages | Disadvantages | Typical Efficiency | Reference |

| HCl Lyophilization | Displacement by a stronger acid | Simple, effective for complete exchange | Requires multiple cycles, can be harsh on sensitive peptides | >99% removal with 10 mM HCl after 3 cycles | |

| Ion-Exchange Chromatography | Anion exchange | Mild conditions, can exchange for various counter-ions | More complex setup, potential for peptide loss | >95% exchange | |

| Reverse-Phase HPLC | Differential partitioning | Can be integrated into the purification process | Often incomplete removal | Partial removal, dependent on mobile phase composition |

Quantification of Residual TFA

Accurate quantification of residual TFA is crucial for quality control and for understanding its potential impact on experimental results. Ion chromatography is the most widely used and sensitive method for this purpose.

Experimental Protocol (Ion Chromatography):

-

Sample Preparation: Dissolve the peptide sample in the ion chromatography eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.

-

Instrumentation: Utilize an ion chromatograph equipped with an anion-exchange column (e.g., IonPac AS14 or AS18) and a suppressed conductivity detector.

-

Elution: Employ an isocratic or gradient elution with an appropriate eluent, such as a mixture of sodium carbonate and sodium bicarbonate.

-

Detection: Monitor the eluent for the TFA peak using the conductivity detector.

-

Quantification: Generate a standard curve using known concentrations of TFA. The concentration of TFA in the peptide sample is determined by comparing its peak area to the standard curve.

Key Parameters for Ion Chromatography Method:

| Parameter | Typical Value/Condition | Reference |

| Column | IonPac AS14 or AS18 | |

| Eluent | 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate or KOH gradient | |

| Detection | Suppressed Conductivity | |

| Linearity (TFA) | r² = 0.999 over a wide concentration range | |

| Detection Limit | < 90 ng/mL | |

| Recovery | > 90% from peptide matrices |

Conclusion

The presence of TFA as a counter-ion in synthetic peptides is an unavoidable consequence of standard synthesis and purification protocols. However, its potential to alter the physicochemical properties of peptides and interfere with biological assays necessitates careful consideration. For many research and all clinical applications, the removal or exchange of TFA is a critical step to ensure data accuracy, reproducibility, and safety. The methodologies outlined in this guide provide robust options for TFA removal and quantification, empowering researchers to control for this important variable in their work.

References

Navigating the Biophysical Landscape of 3X FLAG Peptide TFA: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the fundamental biophysical properties of synthetic peptides is paramount for experimental success and the development of robust applications. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the 3X FLAG peptide trifluoroacetate (B77799) (TFA) salt, a widely used tool in protein biochemistry and cellular biology.

The 3X FLAG peptide, with its amino acid sequence Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys, is a hydrophilic epitope tag extensively utilized for the affinity purification, detection, and quantification of recombinant proteins.[1] Typically supplied as a lyophilized powder in its trifluoroacetate salt form, which results from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process, its behavior in solution is a critical consideration for experimental design.[2][3]

Deciphering the Solubility Profile

The solubility of the 3X FLAG peptide is influenced by its amino acid composition, the presence of the TFA counter-ion, and the properties of the chosen solvent system. The peptide's sequence is rich in hydrophilic and charged residues, contributing to its generally good aqueous solubility.[4] The trifluoroacetate salt form is also known to generally enhance the solubility of peptides in aqueous solutions.[2]

Quantitative Solubility Data

| Solvent/Buffer | Reported Solubility | Molar Concentration (approx.) | Source(s) |

| Tris-Buffered Saline (TBS), pH 7.4 | 5 mg/mL | 1.75 mM | [5][6][7] |

| Water | 20 mg/mL | 6.99 mM | [8] |

| Water | 40 mg/mL (with sonication and pH adjustment to 2 with HCl) | 13.98 mM | [9] |

| Water | 50 mg/mL (with sonication) | 17.47 mM | [10] |

| Water | >10 mM | >10 mM | [11] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (with sonication) | 3.49 mM | [9] |

Note: The molecular weight of the 3X FLAG peptide is approximately 2861.87 g/mol .[7] Molar concentration is calculated based on this value.

Factors Influencing Solubility and Best Practices for Dissolution

To achieve optimal dissolution of the 3X FLAG peptide TFA, the following factors and practices should be considered:

-

pH and Charge: The 3X FLAG peptide has a net negative charge at neutral pH due to a higher number of acidic residues (Aspartic Acid, Glutamic Acid) compared to basic residues (Lysine, Arginine, Histidine). Therefore, its solubility is generally good in neutral to slightly basic buffers.[12] For peptides with a net negative charge, dissolving in a slightly basic buffer can improve solubility.[13]

-

Solvent Selection: For most applications, sterile, distilled water or a common biological buffer such as Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) is recommended as the initial solvent.[14] For highly concentrated stock solutions or if solubility issues arise, the use of a small amount of an organic solvent like DMSO can be employed, followed by dilution with the desired aqueous buffer.[14]

-

Temperature and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of the peptide, particularly at higher concentrations.[15] However, excessive heating should be avoided to prevent potential degradation.

-

Small-Scale Testing: It is highly recommended to first test the solubility of a small amount of the peptide in the desired solvent before dissolving the entire stock.[12]

-

The Role of TFA: The presence of trifluoroacetic acid (TFA) as a counter-ion from the purification process can lower the pH of the peptide solution when dissolved in unbuffered water.[16] While this can enhance the solubility of some peptides, it may interfere with certain biological assays. If TFA is a concern, TFA removal services or the use of alternative salt forms (e.g., acetate) are available.[3]

Understanding the Stability Landscape

The stability of the 3X FLAG peptide, both in its lyophilized state and in solution, is crucial for obtaining reliable and reproducible experimental results. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation.

Storage Recommendations

Proper storage is the first line of defense against peptide degradation.

| Form | Storage Temperature | Duration | Recommendations | Source(s) |

| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container, protected from light and moisture. | [8][17] |

| 2-8°C | Short-term | [5] | ||

| In Solution (Stock) | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. | [9][17] |

| In Solution (Working) | 2-8°C | Days to a week | Prepare fresh as needed. |

Note: Peptides containing methionine, like the 3X FLAG peptide, are susceptible to oxidation. For long-term storage in solution, the use of oxygen-free solvents or the addition of antioxidants may be considered.[16]

Factors Affecting Stability in Solution

-

pH: Peptide stability is often optimal within a pH range of 5-7. Extreme pH values can lead to hydrolysis of peptide bonds or modification of amino acid side chains.

-

Temperature: Higher temperatures accelerate degradation processes. Therefore, solutions should be kept on ice during use and stored at low temperatures.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide aggregation and degradation. Aliquoting stock solutions is a critical practice to minimize this.[17]

-

Proteases: If working with cell lysates or other biological samples, the presence of proteases can lead to rapid degradation of the peptide. The use of protease inhibitors is recommended in such cases.

-

Oxidation: The N-terminal methionine residue in the 3X FLAG peptide is susceptible to oxidation. This can be minimized by using degassed buffers and proper storage.

Experimental Protocols

Protocol for Determining the Solubility of 3X FLAG Peptide

This protocol outlines a systematic approach to determine the solubility of the 3X FLAG peptide in a specific solvent.

-

Preparation:

-

Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into a low-bind microcentrifuge tube.

-

Prepare the desired solvent (e.g., water, TBS, or a specific experimental buffer).

-

-

Initial Dissolution Attempt:

-

Add a small, precise volume of the solvent to the peptide to achieve a high target concentration (e.g., 10 mg/mL).

-

Vortex the tube for 30 seconds.

-

Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at this concentration.

-

-

Incremental Solubilization (if necessary):

-

If the peptide is not fully dissolved, add small, incremental volumes of the solvent, vortexing after each addition, until the peptide is completely dissolved.

-

Record the total volume of solvent added to calculate the final concentration at which the peptide is soluble.

-

-

Aiding Dissolution (if necessary):

-

If the peptide remains insoluble, gentle warming (up to 37°C) or brief sonication (e.g., 5-10 minutes in a water bath sonicator) can be applied.

-

Observe for dissolution after each treatment.

-

Protocol for Assessing the Stability of 3X FLAG Peptide by RP-HPLC

This protocol provides a framework for evaluating the stability of a 3X FLAG peptide solution under specific conditions (e.g., temperature, pH).

-

Preparation of Peptide Solution:

-

Prepare a stock solution of this compound in the desired buffer (e.g., 1 mg/mL in PBS, pH 7.4).

-

Filter the solution through a 0.22 µm filter to remove any particulates.

-

-

Incubation:

-

Aliquot the peptide solution into several low-bind microcentrifuge tubes.

-

Incubate the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

-

Designate a t=0 sample to be analyzed immediately.

-

-

Sample Collection:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each incubation temperature.

-

If not analyzed immediately, store the collected samples at -80°C to halt further degradation.

-

-

RP-HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide and any degradation products. An example gradient could be 5% to 65% B over 30 minutes.

-

Detection: Monitor the absorbance at 214 nm or 280 nm.

-

Analysis:

-

Inject equal volumes of each sample.

-

Identify the peak corresponding to the intact 3X FLAG peptide based on the retention time of the t=0 sample.

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to the t=0 sample.

-

Plot the percentage of intact peptide versus time to determine the degradation rate.

-

-

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1. Amino Acid Sequence of the 3X FLAG Peptide.

Figure 2. A stepwise workflow for determining the solubility of the 3X FLAG peptide.

Figure 3. A general flowchart outlining the process for assessing the stability of a 3X FLAG peptide solution.

References

- 1. 3x FLAG peptide [novoprolabs.com]

- 2. lifetein.com [lifetein.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. research.fredhutch.org [research.fredhutch.org]

- 6. 3X FLAG Peptide for Elution [engibody.com]

- 7. 3X FLAG peptide | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (402750-12-3 free base) | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. biorbyt.com [biorbyt.com]

- 13. genscript.com [genscript.com]

- 14. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 15. genscript.com [genscript.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC

For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, the selection of mobile phase additives is a critical determinant of chromatographic success. Among these, trifluoroacetic acid (TFA) has long been the cornerstone of reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides. This in-depth guide elucidates the multifaceted role of TFA, providing a comprehensive understanding of its mechanisms, practical applications, and impact on analytical outcomes.

Trifluoroacetic acid is a powerful ion-pairing agent that has been a dominant mobile phase additive in the RP-HPLC of peptides for over two decades.[1] Its utility stems from its ability to influence several key aspects of the chromatographic process, ultimately leading to improved separation efficiency and peak shape.[2][3] This guide will delve into the core functions of TFA, its effects on chromatographic parameters, practical considerations for its use, and its compatibility with mass spectrometry.

The Core Functions of TFA in Peptide RP-HPLC

TFA serves multiple functions in the mobile phase for peptide separations.[4][5] These roles are interconnected and collectively contribute to the high-resolution separation of complex peptide mixtures.

-

Ion-Pairing Agent: TFA's primary role is as an ion-pairing agent. In the acidic mobile phase, the basic residues of peptides (like lysine, arginine, and histidine) are protonated, carrying a positive charge. The negatively charged trifluoroacetate (B77799) anion (TFA⁻) forms an ion pair with these protonated sites. This interaction effectively neutralizes the positive charge on the peptide, increasing its overall hydrophobicity and enhancing its retention on the nonpolar stationary phase.

-

pH Control: TFA is a strong acid, and its addition to the mobile phase effectively lowers the pH to around 2. This low pH ensures that the carboxylic acid groups on peptides are protonated and neutral, preventing unwanted ionic interactions with the stationary phase. It also suppresses the ionization of residual silanol (B1196071) groups on silica-based columns, which can otherwise lead to peak tailing and poor peak shape.

-

Improved Peak Shape and Resolution: By minimizing undesirable secondary ionic interactions and providing a consistent hydrophobic interaction mechanism, TFA significantly improves peak symmetry and reduces peak tailing. This leads to sharper peaks and enhanced resolution between closely eluting peptides.

Impact of TFA Concentration on Chromatographic Performance

The concentration of TFA in the mobile phase is a critical parameter that can be optimized to achieve the desired separation. While a concentration of 0.1% (v/v) is traditionally used, studies have shown that this may not be optimal for all applications.

Generally, increasing the TFA concentration leads to increased retention times for basic peptides due to the enhanced ion-pairing effect. For complex peptide mixtures, particularly those containing peptides with multiple positive charges, higher concentrations of TFA (e.g., 0.2-0.25%) may be necessary to achieve optimal resolution. However, it is crucial to find a balance, as very high concentrations can potentially damage the HPLC column.

Quantitative Effects of TFA Concentration

The following table summarizes the general effects of varying TFA concentration on key chromatographic parameters based on findings from multiple studies.

| TFA Concentration | Effect on Retention Time of Basic Peptides | Effect on Peak Shape | Effect on Resolution of Complex Mixtures | Mass Spectrometry Signal Suppression |

| Low (<0.05%) | Decreased retention | Potential for peak tailing and broadening | May be suboptimal | Lower suppression |

| Standard (0.1%) | Moderate retention | Generally good peak shape | Often adequate, but may not be optimal | Significant suppression |

| High (0.2-0.25%) | Increased retention | Improved peak shape, reduced tailing | Can provide optimal resolution, especially for highly charged peptides | Stronger suppression |

Mass Spectrometry Compatibility: The Double-Edged Sword

While TFA is highly effective for UV detection in HPLC, it presents significant challenges when coupled with mass spectrometry (MS). The strong ion-pairing properties of TFA persist into the gas phase within the MS source. The trifluoroacetate anion can bind to the positively charged peptide ions, suppressing their ionization and leading to a significant reduction in the MS signal. This phenomenon is known as ion suppression.

Furthermore, TFA is known to contaminate MS systems and can be difficult to remove completely. For sensitive LC-MS applications, especially in proteomics where low abundance peptides are of interest, the use of TFA is often avoided or its concentration is minimized.

Alternatives to TFA for LC-MS applications include formic acid (FA) and difluoroacetic acid (DFA). Formic acid is a weaker ion-pairing agent and results in significantly less ion suppression, making it a popular choice for LC-MS. However, it may not provide the same level of chromatographic resolution as TFA. DFA has been investigated as a compromise, offering better chromatographic performance than FA with less ion suppression than TFA.

Experimental Protocol: A Typical Peptide Separation using RP-HPLC with TFA

This section outlines a general methodology for the separation of a peptide mixture using a C18 column with a water/acetonitrile (B52724) gradient and TFA as the mobile phase additive.

Materials and Reagents:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), high purity

-

Peptide sample, dissolved in Mobile Phase A

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column suitable for peptide separations (e.g., 300 Å pore size, 5 µm particle size, 4.6 x 250 mm).

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

-

Column Temperature: 35 °C

-

Detection: UV absorbance at 215 nm.

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 5% B

-

5-65 min: 5% to 65% B (linear gradient)

-

65-70 min: 65% to 95% B (wash)

-

70-75 min: 95% B (hold)

-

75-80 min: 95% to 5% B (re-equilibration)

-

80-90 min: 5% B (hold)

-

Sample Preparation:

-

Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

If the sample is not readily soluble, sonication may be used. For very hydrophobic peptides, a small amount of organic solvent may be required, but the final concentration should be kept low to ensure proper binding to the column at the start of the gradient.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the Role of TFA

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows involved in the use of TFA in peptide RP-HPLC.

Caption: Mechanism of TFA ion pairing with a positively charged peptide.

Caption: General experimental workflow for peptide analysis by RP-HPLC.

Caption: Logical relationships of TFA's effects on peptide separation.

Conclusion

Trifluoroacetic acid remains an indispensable tool in the reverse-phase HPLC of peptides due to its effectiveness as an ion-pairing agent and pH modifier. A thorough understanding of its mechanisms and the impact of its concentration allows for the development of robust and high-resolution separation methods. While its compatibility with mass spectrometry is a significant limitation, the principles of its function provide a foundation for selecting alternative mobile phase additives for LC-MS applications. By carefully considering the analytical goals, researchers can leverage the power of TFA to achieve optimal chromatographic performance in their peptide analyses.

References

- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

An In-Depth Technical Guide to the 3X FLAG Peptide and its Binding Affinity to Anti-FLAG Antibodies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3X FLAG peptide, a cornerstone of protein analysis, and its interaction with anti-FLAG antibodies. We delve into the quantitative aspects of this binding, offer detailed experimental protocols for its characterization, and present visual representations of the underlying principles and workflows.

The FLAG Epitope Tag System: A Primer

The FLAG epitope tag, a short, hydrophilic peptide with the sequence DYKDDDDK, is a widely utilized tool in molecular biology for the detection, purification, and localization of recombinant proteins. Its small size and high hydrophilicity minimize interference with the structure and function of the fusion protein. The development of the 3X FLAG tag, a tandem repeat of the FLAG epitope, has further enhanced the utility of this system.

The 3X FLAG peptide offers significantly increased sensitivity in immunoassays, with some reports suggesting up to a 200-fold enhancement in detection compared to other tagging systems[1]. This heightened sensitivity is attributed to the increased number of epitopes available for antibody binding, leading to a stronger overall interaction. This makes the 3X FLAG system particularly advantageous for applications involving low-abundance proteins or when high-yield purification is critical[2][3].

Quantitative Binding Affinity Data

| Peptide | Antibody Clone | Method | Dissociation Constant (K_d) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Reference |

| 1X FLAG (DYKDDDDK) | M1 | SPR | 4.12 x 10⁻⁷ M | 3.03 x 10³ | 1.25 x 10⁻³ | Einhauer & Jungbauer, 2001[4][5] |

| 1X FLAG (DYKDDDDK) | M2 (Full IgG) | SPR | 2.95 nM | Not Reported | Not Reported | Beugelink et al., 2024 |

| 1X FLAG (DYKDDDDK) | M2 (Fab fragment) | SPR | 1.91 µM | Not Reported | Not Reported | Beugelink et al., 2024 |

| 3X FLAG | M1, M2, M5 | - | Not Quantitatively Reported | Not Reported | Not Reported |

Note on 3X FLAG Affinity: The increased length and multivalency of the 3X FLAG tag lead to a higher avidity interaction with anti-FLAG antibodies, resulting in a stronger overall binding affinity. This is the basis for its enhanced performance in applications like immunoprecipitation and affinity purification.

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to characterize the binding affinity of FLAG peptides to anti-FLAG antibodies.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association and dissociation rates.

Objective: To determine the k_a, k_d, and K_d of the 3X FLAG peptide to an anti-FLAG antibody.

Materials:

-

Biacore instrument (or similar SPR platform)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Anti-FLAG monoclonal antibody (e.g., M2 clone)

-

Synthetic 3X FLAG peptide (high purity)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Antibody Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the anti-FLAG antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

A reference flow cell should be prepared similarly but without antibody injection to serve as a control for non-specific binding.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the 3X FLAG peptide in running buffer (e.g., ranging from low nM to high µM concentrations).

-

Inject the different concentrations of the 3X FLAG peptide over the antibody-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a defined period (e.g., 180 seconds).

-

Switch to running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_a, k_d, and calculate the K_d.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of the 3X FLAG peptide binding to an anti-FLAG antibody.

Materials:

-

Isothermal titration calorimeter

-

Anti-FLAG monoclonal antibody (e.g., M2 clone)

-

Synthetic 3X FLAG peptide (high purity)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the anti-FLAG antibody and the 3X FLAG peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the antibody and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Fill the sample cell (typically ~200 µL) with the anti-FLAG antibody solution at a known concentration (e.g., 10-20 µM).

-

Fill the injection syringe (~40 µL) with the 3X FLAG peptide solution at a concentration 10-20 times higher than the antibody concentration (e.g., 100-200 µM).

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., a series of 2 µL injections).

-

Perform an initial small injection to remove any material from the syringe tip, followed by a series of injections of the peptide into the antibody solution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to antibody.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Immunoprecipitation (IP) with 3X FLAG Peptide Elution

This protocol describes the use of the 3X FLAG peptide for the competitive and gentle elution of a 3X FLAG-tagged protein from an anti-FLAG antibody resin.

Objective: To purify a 3X FLAG-tagged protein from a cell lysate.

Materials:

-

Cell lysate containing the 3X FLAG-tagged protein of interest

-

Anti-FLAG M2 affinity gel (agarose beads)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Wash buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

3X FLAG peptide elution solution (100-200 µg/mL of 3X FLAG peptide in TBS)

Procedure:

-

Binding:

-

Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.

-

Incubate the cell lysate with the equilibrated affinity gel for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the affinity gel by centrifugation and discard the supernatant.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the 3X FLAG peptide elution solution to the washed beads.

-

Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Pellet the beads by centrifugation and collect the supernatant containing the purified 3X FLAG-tagged protein.

-

Visualizations of Pathways and Workflows

To further elucidate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.

Figure 1. Binding of a 3X FLAG-tagged protein to an anti-FLAG antibody.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. Affinity of the monoclonal antibody M1 directed against the FLAG peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3X FLAG Immunoprecipitation Elution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3X FLAG epitope tag (N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C) is a widely utilized tool for the affinity purification of fusion proteins.[1][2] Its hydrophilic nature increases the likelihood of it being located on the protein surface, making it accessible for antibody binding during immunoprecipitation.[1] The immunoprecipitation process relies on a highly specific anti-FLAG monoclonal antibody, often conjugated to agarose (B213101) or magnetic beads, to capture the tagged protein from a cell lysate.[1][3]

Following the capture and washing of the 3X FLAG-tagged protein, the final and critical step is the elution of the purified protein from the affinity resin. The choice of elution method is paramount as it can significantly impact the yield, purity, and downstream functionality of the protein. The most common and recommended elution strategies involve either competitive elution with a 3X FLAG peptide or elution under acidic conditions with glycine-HCl.[1][3]

While Trifluoroacetic Acid (TFA) is a strong acid commonly used in reverse-phase chromatography and mass spectrometry for protein and peptide analysis, its application as a primary eluent in 3X FLAG immunoprecipitation is not a standard or widely documented protocol.[4][5] This document provides detailed protocols for the established elution methods and proposes an experimental protocol for TFA elution for specific applications that may require harsh, denaturing conditions.

Established Elution Methods for 3X FLAG Immunoprecipitation

There are two primary methods for eluting 3X FLAG-tagged proteins from an anti-FLAG affinity gel under native or mild acidic conditions.

Competitive Elution with 3X FLAG Peptide

This method utilizes a high concentration of free 3X FLAG peptide to compete with the tagged protein for binding to the anti-FLAG antibody on the affinity resin. This is generally considered the most efficient and gentle elution method, preserving the native conformation and activity of the target protein.[3]

Acidic Elution with 0.1 M Glycine-HCl, pH 3.5

This method disrupts the antibody-antigen interaction by lowering the pH. It is a fast and efficient method of elution.[1][3] However, the low pH can denature the target protein, potentially affecting its biological activity. Immediate neutralization of the eluate is crucial to minimize protein damage.[3]

Comparison of Standard Elution Methods

| Elution Method | Principle | Efficiency | Protein Activity | Key Advantages | Key Disadvantages |

| 3X FLAG Peptide Competition | Competitive displacement of the tagged protein by an excess of free 3X FLAG peptide. | Very High[1][3] | High (Native protein is recovered) | Gentle, preserves protein structure and function. | Higher cost of the 3X FLAG peptide. |

| 0.1 M Glycine-HCl, pH 3.5 | Disruption of the antibody-antigen interaction at low pH. | High[1][3] | Variable (Risk of denaturation) | Fast and cost-effective. | Requires immediate neutralization; may inactivate sensitive proteins.[3] |

Experimental Protocols

Protocol 1: Competitive Elution with 3X FLAG Peptide

-

Preparation of 3X FLAG Peptide Elution Buffer:

-

Elution:

-

After the final wash of the affinity resin, carefully remove all supernatant.

-

Add 100 µL of the 3X FLAG peptide elution buffer to the resin.

-

Incubate with gentle shaking for 30 minutes at 4 °C.[1]

-

Carefully collect the supernatant containing the eluted protein. Be cautious not to disturb the resin.

-

For increased yield, a second elution step can be performed.[2]

-

Protocol 2: Acidic Elution with 0.1 M Glycine-HCl, pH 3.5

-

Preparation of Elution and Neutralization Buffers:

-

Elution Buffer: 0.1 M Glycine-HCl, pH 3.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

-

-

Elution:

-

Following the final wash of the affinity resin, remove all supernatant.

-

Add 50-100 µL of Acidic Elution Buffer to the resin.

-

Incubate for 5-10 minutes at room temperature.[7]

-

Centrifuge at 5,000-8,200 x g for 30-60 seconds.

-

Immediately transfer the supernatant to a new tube containing 10 µL of Neutralization Buffer for every 100 µL of eluate to adjust the pH back to neutral.[7]

-

Proposed Experimental Protocol: TFA Elution (Denaturing)